
(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has unique structural features that make it an attractive target for the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to changes in cellular signaling pathways. This compound has been shown to modulate the activity of several key enzymes involved in inflammation and pain, making it a potential target for the development of new analgesics and anti-inflammatory agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific compound it is used to synthesize. However, studies have shown that this compound can affect various cellular processes, including the regulation of gene expression, protein synthesis, and cell signaling pathways. Additionally, this compound has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol in lab experiments include its high purity and stability, making it a reliable starting material for the synthesis of various pharmaceutical compounds. Additionally, the availability of chiral auxiliaries allows for the synthesis of specific enantiomers, which is important in drug development. However, the synthesis of this compound requires expertise in organic chemistry and is carried out under strict laboratory conditions, making it challenging and time-consuming.
Orientations Futures
There are several future directions for the study of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol. One potential direction is the development of new analgesics and anti-inflammatory agents based on the structure of this compound. Additionally, the antibacterial and antifungal properties of this compound make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the use of chiral auxiliaries to obtain the desired enantiomer. The synthesis of this compound requires expertise in organic chemistry and is carried out under strict laboratory conditions.
Applications De Recherche Scientifique
(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been used as a starting material for the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, analgesics, and antitumor agents. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2R)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


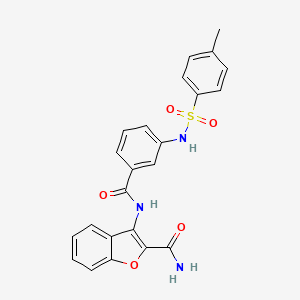
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
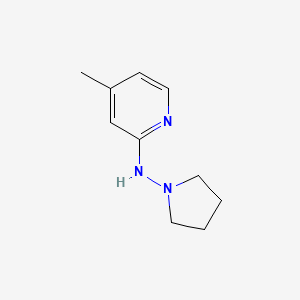
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)
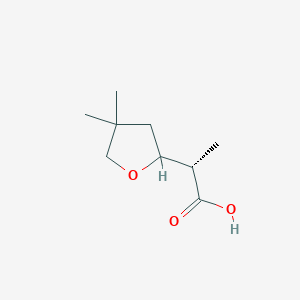
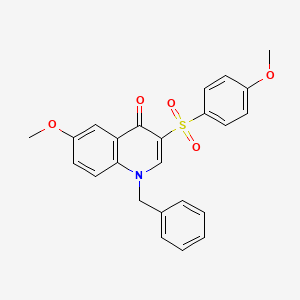
![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)
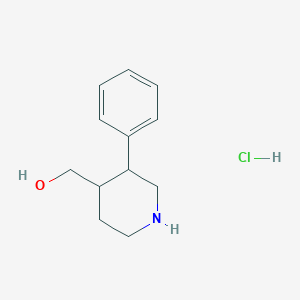

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)